molecular formula C16H18N2O5S B5710956 N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide

N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide

货号 B5710956
分子量: 350.4 g/mol
InChI 键: IYZJWAYBWHOUSE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide, also known as DAS-181, is a novel drug candidate that has shown potential in treating respiratory viral infections. It is a sialidase fusion protein that can cleave the sialic acid receptors on the surface of host cells, thereby preventing the attachment and entry of viruses such as influenza and parainfluenza.

作用机制

N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide works by cleaving the sialic acid receptors on the surface of host cells, which are required for the attachment and entry of viruses. By removing these receptors, this compound can prevent the viruses from infecting the host cells. This mechanism of action is different from traditional antiviral drugs that target the viral proteins directly.
Biochemical and physiological effects:
This compound has been shown to be effective in reducing viral loads in animal models and in clinical trials. It has also been shown to reduce the severity and duration of symptoms in patients with influenza and parainfluenza infections. This compound has a good safety profile, with no serious adverse events reported in clinical trials.

实验室实验的优点和局限性

One of the advantages of N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide is its broad-spectrum activity against a wide range of influenza and parainfluenza viruses. It also has a different mechanism of action compared to traditional antiviral drugs, which may reduce the likelihood of resistance development. However, this compound is a relatively new drug candidate, and more research is needed to fully understand its efficacy and safety in different patient populations.

未来方向

There are several future directions for the research and development of N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide. One area of focus is to optimize the dosing and administration of this compound to maximize its antiviral activity. Another area of interest is to explore the potential of this compound in treating other respiratory viral infections, such as respiratory syncytial virus (RSV) and coronavirus. Additionally, there is a need for more studies to evaluate the safety and efficacy of this compound in different patient populations, such as children and the elderly.
Conclusion:
In conclusion, this compound is a promising drug candidate for the treatment of respiratory viral infections. Its unique mechanism of action and broad-spectrum activity make it a potentially valuable addition to the current arsenal of antiviral drugs. Further research is needed to fully understand its efficacy and safety in different patient populations, but the future looks bright for this compound in the fight against respiratory viral infections.

合成方法

The synthesis of N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide involves the conjugation of a sialidase enzyme with a protein scaffold. The sialidase enzyme is obtained from the bacterium Micromonospora viridifaciens, while the protein scaffold is derived from the bacteriophage P22. The two components are linked together using a flexible linker to create the fusion protein. The final product is then purified using chromatography techniques.

科学研究应用

N-{[(2,3-dimethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for its efficacy in treating respiratory viral infections. It has shown promising results in vitro and in animal models against a wide range of influenza and parainfluenza viruses. In clinical trials, this compound has been well-tolerated and has demonstrated antiviral activity in patients with influenza and parainfluenza infections.

属性

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-11-7-9-12(10-8-11)24(20,21)18-16(19)17-13-5-4-6-14(22-2)15(13)23-3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZJWAYBWHOUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。